molecular formula C20H20N4S B2400315 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine CAS No. 866018-07-7

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

Katalognummer: B2400315
CAS-Nummer: 866018-07-7
Molekulargewicht: 348.47
InChI-Schlüssel: YSUPASDJPCIUPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H20N4S and its molecular weight is 348.47. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

11-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-methyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c1-12-7-8-13(2)23(12)18-9-10-25-20(18)16-11-19-21-14(3)15-5-4-6-17(15)24(19)22-16/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUPASDJPCIUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C5=C(CCC5)C(=NC4=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine (often abbreviated as compound A ) is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H22N4S
  • Molecular Weight : 398.52 g/mol
  • CAS Number : 672949-47-2

Biological Activity Overview

Compound A has been investigated for its various biological activities, particularly in the fields of antiviral and anticancer research. The following sections summarize key findings from recent studies.

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiviral properties. For instance:

  • In a study evaluating antiviral efficacy against HIV-1, compounds similar to compound A displayed promising inhibitory effects with EC50 values ranging from 3.98 μM to 20 μM .
  • Another study highlighted that pyrazolo derivatives reduced viral replication in various cell lines, demonstrating a mechanism that may involve inhibition of viral polymerases and proteases .

Anticancer Potential

The anticancer properties of compound A have also been explored:

  • In vitro studies showed that compound A can inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
  • A comparative analysis found that compound A exhibited lower cytotoxicity compared to standard chemotherapeutics like doxorubicin, suggesting a favorable therapeutic index .

The biological activity of compound A is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often act as enzyme inhibitors. For example, they may inhibit key enzymes involved in viral replication or cancer cell metabolism.
  • Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity related to cell growth and apoptosis pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the induction of apoptosis in cancer cells.

Case Studies

Several case studies provide insights into the effectiveness and safety profile of compound A:

StudyFindings
Study 1Demonstrated antiviral activity against HIV with an EC50 of 3.98 μMCompound A shows potential as an anti-HIV agent
Study 2Inhibited proliferation in prostate cancer cells with IC50 values below 10 μMSuggests efficacy in cancer treatment
Study 3Low cytotoxicity compared to traditional chemotherapeuticsFavorable therapeutic index supports further development

Q & A

Q. What synthetic strategies are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives, and what are critical reaction steps?

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions between aminopyrazoles and β-diketones or their equivalents. Key steps include:

  • Cyclization : Use of palladium catalysts (e.g., Pd(OAc)₂) for reductive cyclization of nitroarenes ().
  • Functionalization : Introducing substituents via Suzuki coupling or nucleophilic substitution ( ).
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (). Example: Synthesis of 8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine achieved 312.8 g/mol yield using Cl-substituted intermediates ( ).

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., pyrazole protons at δ 6.2–7.8 ppm; pyrimidine carbons at δ 150–160 ppm) ().
  • X-ray crystallography : Resolve bond angles and torsional strain (e.g., dihedral angle of 89.5° between pyrazole and pyrimidine rings in ).
  • HRMS/IR : Validate molecular mass (e.g., m/z 357.44 for (S)-5-(trityloxymethyl)pyrrolidin-2-one in ) and functional groups (e.g., C=O stretch at 1680 cm⁻¹) ().

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Low aqueous solubility due to hydrophobic cyclopenta and thienyl groups; use DMSO or DMF for in vitro assays ().
  • Melting Point : Ranges 138–245°C (e.g., 243–245°C for diethyl 8-cyano-7-(4-nitrophenyl) derivatives in ).
  • Stability : Sensitive to light and moisture; store under inert gas (Ar/N₂) at –20°C ( ).

Advanced Research Questions

Q. How can biological activity (e.g., anti-inflammatory) be systematically evaluated, and what controls are essential?

  • In vitro assays :
  • Anti-inflammatory : Inhibit COX-2 via ELISA (IC₅₀ comparison to ibuprofen; e.g., compound 10a showed 82.8% inhibition vs. 79.5% for ibuprofen) ().
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ < 10 µM for pyrazolo[1,5-a]pyrimidines in ).
    • Controls : Use vehicle (DMSO) and reference drugs (e.g., celecoxib for COX-2).
    • Dose-response : Test 0.1–100 µM concentrations in triplicate ().

Q. How can structure-activity relationships (SAR) guide optimization of pyrazolo[1,5-a]pyrimidines?

  • Core modifications :
  • Pyrimidine ring : Electron-withdrawing groups (e.g., CF₃ at C7) enhance metabolic stability ().
  • Pyrrole/thienyl substituents : Bulky groups (e.g., 2,4-dichlorophenyl) improve target binding ().
    • Pharmacophore mapping : Identify critical hydrogen bonds (e.g., N3 interaction with kinase ATP pockets in ).
    • Data table :
Substituent PositionGroupActivity (IC₅₀, µM)
C7CF₃0.8
C7H>50
C34-Cl1.2

Q. How to resolve contradictions in reported synthetic yields or bioactivity data?

  • Reproducibility checks :
  • Validate reaction conditions (e.g., catalyst loading, temperature) ().
  • Compare spectral data (e.g., NMR shifts ±0.1 ppm) across studies ( vs. 6).
    • Meta-analysis :
  • Adjust for solvent polarity (e.g., DMF vs. THF) impacting cyclization efficiency ().
  • Account for cell line variability in bioassays (e.g., HeLa vs. MCF-7 in ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.